![molecular formula C22H19N3O2 B4736017 2-ethoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4736017.png)
2-ethoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves oxidative cyclization of hydrazones derived from specific aldehydes and aroylhydrazines, with chloramine-T frequently used as the oxidant. Microwave-assisted solution phase synthesis has also been reported to simplify the process, yielding high-purity compounds efficiently through rapid reactions without the need for chromatographic purification (Gaonkar & Rai, 2006; Gaonkar, Nagashima, & Shimizu, 2011).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, 1H NMR, 13C NMR) are commonly used for structural characterization. These techniques have elucidated the configurations, conformations, and substituent effects on the molecular structures of oxadiazole compounds. For example, studies have detailed how different substituents influence the molecular geometry and electron distribution within these molecules (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives can vary significantly based on their substituents. Reactions typically explored include further functionalization, cyclization, and interactions with various reagents to form new compounds with potentially useful biological or physical properties (Ahmed et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the applicability of these compounds in different domains. The physical characteristics often depend on the molecular structure, with specific substituents altering the overall physical behavior of the compound.
Chemical Properties Analysis
Oxadiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anticancer, and herbicidal activities. These properties are attributed to the oxadiazole core's ability to interact with biological targets, alongside the influence of attached functional groups which modulate the compound's overall bioactivity (Rai et al., 2009).
properties
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-3-26-22-18(12-13-19(23-22)16-9-5-4-6-10-16)20-24-21(27-25-20)17-11-7-8-15(2)14-17/h4-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCNNNPCNQJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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